N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
CAS No.:
Cat. No.: VC16018353
Molecular Formula: C31H42N4O5
Molecular Weight: 550.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H42N4O5 |
|---|---|
| Molecular Weight | 550.7 g/mol |
| IUPAC Name | N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3 |
| Standard InChI Key | WPHXYKUPFJRJDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide has the molecular formula C₃₁H₄₂N₄O₅ and a molecular weight of 550.7 g/mol . The compound features a stereochemically complex structure with two chiral centers at the 3S and 5S positions of the pyrrolidinyl ring, which are critical for its biological activity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 550.7 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 714.1 ± 60.0 °C | |
| Flash Point | 385.7 ± 32.9 °C | |
| Vapour Pressure | 0.0 ± 2.3 mmHg at 25°C |
Stereochemical Configuration
The (3S,5S) configuration ensures optimal binding to the Smo receptor, as demonstrated by structure-activity relationship (SAR) studies . The benzodioxolyl and 3-methoxybenzyl groups contribute to hydrophobic interactions with the receptor’s transmembrane domain, while the piperazinyl carbonyl moiety enhances solubility and pharmacokinetic properties .
Pharmacological Profile and Mechanism of Action
Target Specificity
CUR-61414 selectively inhibits the Smoothened (Smo) receptor with a Ki value of 44 nM, effectively suppressing the Hedgehog signaling pathway . This pathway is aberrantly activated in basal cell carcinomas (BCCs) and other malignancies, making Smo a therapeutic target.
In Vitro and Preclinical Efficacy
In murine models, CUR-61414 demonstrated potent inhibition of Hh signaling (IC₅₀ = 100–200 nM) and induced apoptosis in BCC cells without affecting adjacent healthy cells . A depilatory mouse model revealed that topical application reduced Gli-1 expression, a downstream Hh target gene, by >90% .
Table 2: Preclinical Efficacy Data
| Model | Outcome | Concentration | Source |
|---|---|---|---|
| Murine BCC explants | Apoptosis induction | 200 nM | |
| Depilatory mouse skin | Gli-1 suppression | 1% topical cream | |
| Human cadaver skin | Epidermal deposition: 6–11% | 1–4% cream |
Clinical Translation and Challenges
Phase I Clinical Trial Outcomes
A double-blind, placebo-controlled Phase I study (N=42) evaluated topical CUR-61414 (0.09–3.1%) in patients with superficial or nodular BCCs . Despite promising preclinical data, no clinical activity was observed in tumor size reduction or histopathological regression after 28 days of treatment .
Pharmacokinetic Limitations
Human skin penetration studies revealed only 2–5% dermal absorption of CUR-61414, suggesting insufficient drug delivery to tumor sites . Comparative data indicated that higher concentrations (4% cream) improved epidermal deposition but failed to achieve therapeutic levels in deeper dermal layers .
Analytical Characterization and Stability
Spectroscopic Validation
¹H NMR and LC-MS analyses confirm the structural integrity of CUR-61414, with a purity of 99.04% reported in batch No. 180281 . The compound remains stable for 3 years at -20°C in powder form and 1 month at -20°C in solution .
Synthetic Routes
While detailed synthetic protocols are proprietary, the presence of a piperazine carbonyl group suggests a multi-step synthesis involving amide bond formation and stereoselective pyrrolidine ring functionalization .
Therapeutic Implications and Future Directions
The dichotomy between CUR-61414’s preclinical efficacy and clinical inefficacy underscores the challenges of topical drug delivery for dermal malignancies. Reformulation strategies, such as nanoparticle encapsulation or permeation enhancers, may improve bioavailability. Further research into oral or intralesional administration could bypass cutaneous absorption barriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume